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Introduction

Antibody-Drug Conjugates (ADCSs) are a rapidly growing class of targeted therapeutics that
combine the specificity of a monoclonal antibody with the potent cell-killing activity of a
cytotoxic payload. This document provides detailed application notes and protocols for the
conjugation of a monoclonal antibody with the TAM558 drug-linker, which incorporates the
potent tubulysin-based payload, TAM470. The resulting ADC, exemplified by OMTX705, targets
Fibroblast Activation Protein (FAP), a protein highly expressed in the tumor microenvironment
of many cancers.[1][2] These guidelines are intended to assist researchers in the development
of novel ADCs utilizing this innovative payload.

The TAM558 payload is conjugated to the antibody via a protease-cleavable valine-citrulline p-
aminobenzylcarbamate (vcPABA) linker.[3][4] This linker is designed to be stable in circulation
and release the active TAM470 payload upon internalization into target cells and subsequent
cleavage by lysosomal proteases. The conjugation strategy is based on a non-directed
approach targeting native cysteine residues within the antibody.

TAM558 Payload and OMTX705 ADC Characteristics

TAMS558 is a drug-linker construct where the cytotoxic agent TAM470 is attached to the linker.
OMTX705 is an exemplary ADC synthesized using TAM558, targeting the Fibroblast Activation
Protein (FAP).[3][4][5] FAP is a promising therapeutic target due to its high expression on

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15136284?utm_src=pdf-interest
https://www.prnewswire.com/news-releases/inxmed-receives-approval-to-initiate-phase-i-clinical-trial-in-china-for-omtx705-a-first-in-class-fap-targeting-adc-301913209.html
https://oncomatryx.com/adc-platform/
https://www.researchgate.net/publication/339852625_OMTX705_a_Novel_FAP-Targeting_ADC_Demonstrates_Activity_in_Chemotherapy_and_Pembrolizumab-Resistant_Solid_Tumor_Models
https://aacrjournals.org/clincancerres/article/26/13/3420/82545/OMTX705-a-Novel-FAP-Targeting-ADC-Demonstrates
https://www.researchgate.net/publication/339852625_OMTX705_a_Novel_FAP-Targeting_ADC_Demonstrates_Activity_in_Chemotherapy_and_Pembrolizumab-Resistant_Solid_Tumor_Models
https://aacrjournals.org/clincancerres/article/26/13/3420/82545/OMTX705-a-Novel-FAP-Targeting-ADC-Demonstrates
https://clinicaltrials.eu/drug/omtx705/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

cancer-associated fibroblasts (CAFs) in the stroma of a wide range of solid tumors and its
limited expression in normal adult tissues.[1]

Mechanism of Action of TAM470 Payload

The cytotoxic payload of TAM558, TAM470, is a potent synthetic analog of tubulysin.[4][6] Its
mechanism of action involves the inhibition of tubulin polymerization, a critical process for
microtubule formation.[6] Disruption of microtubule dynamics leads to cell cycle arrest in the
G2/M phase and subsequent induction of apoptosis in rapidly dividing cells.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for an ADC generated with the
TAM558 payload, using OMTX705 as a representative example.

Table 1: Physicochemical and Biochemical Properties of

Parameter Value Method
Mean Drug-to-Antibody Ratio 35 Hydrophobic Interaction
(DAR) ' Chromatography (HIC)
Size Exclusion
Monomer Purity >95%
Chromatography (SEC)
) Hydrophobic Interaction
Free Antibody 5%
Chromatography (HIC)
Free/Unbound Drug Below Detection Level N/A
Endotoxin Levels <1 EU/mL N/A

Data extracted from a study on OMTX705.[8]

Table 2: In Vitro Cytotoxicity of OMTX705
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Cell Line Target Expression IC50 (nmollL)
CAFO07 FAP-positive ~1-10
HT1080-FAP FAP-expressing ~1-10
HT1080-WT FAP-negative >400

IC50 values are estimated from cell viability curves presented in the OMTX705 study. The
study demonstrated potent and specific cytotoxic activity of OMTX705 on FAP-expressing cells.

[8]

Table 3: In Vivo Efficacy of OMTX705 in Patient-Derived
Xenograft (PDX) Models @@ @

Tumor Model Treatment Outcome

100% Tumor Growth Inhibition,

Pancreatic Cancer PDX OMTX705 Monotherapy ]
Tumor Regression
) Significant Tumor Growth
Lung Adenocarcinoma PDX OMTX705 Monotherapy o
Inhibition
Significant Tumor Growth
Breast Cancer PDX OMTX705 Monotherapy

Inhibition

This table summarizes the reported in vivo anti-tumor activity of OMTX705 in various PDX
models.[3][8]

Signaling Pathway and Experimental Workflow
Diagrams
Signaling Pathway of FAP-Targeted ADC
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Mechanism of Action of FAP-Targeted ADC with TAM558 Payload
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Caption: Mechanism of action of a FAP-targeting ADC with TAM558 payload.
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Experimental Workflow for ADC Conjugation and
Characterization

General Workflow for TAM558-Antibody Conjugation
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Caption: General workflow for antibody conjugation with TAM558 and subsequent
characterization.

Experimental Protocols

Note: The following protocols are representative examples based on established methods for
cysteine-based antibody conjugation and the available information on OMTX705. Optimization
may be required for different antibodies and specific laboratory conditions.

Protocol 1: Antibody Reduction

Objective: To partially reduce the interchain disulfide bonds of the antibody to generate free
thiol groups for conjugation.

Materials:

e Monoclonal antibody (e.g., anti-FAP IgG1) at 5-10 mg/mL

e Phosphate Buffered Saline (PBS), pH 7.4, degassed

o Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

o Reaction Buffer: 50 mM Tris, 2 mM EDTA, pH 7.5, degassed
e Desalting columns (e.g., Sephadex G-25)

Procedure:

Prepare a stock solution of TCEP (e.g., 10 mM) in Reaction Buffer immediately before use.

» Equilibrate the antibody into the Reaction Buffer using a desalting column or buffer
exchange.

¢ Adjust the antibody concentration to 5-10 mg/mL.

o Add a molar excess of TCEP to the antibody solution. A typical starting point is a 2.5-fold
molar excess of TCEP over the antibody.
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 Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

o Immediately after incubation, remove the excess TCEP using a desalting column equilibrated
with degassed PBS, pH 7.4.

o Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

Protocol 2: TAM558 Conjugation

Objective: To conjugate the maleimide-activated TAM558 drug-linker to the reduced antibody
via a thiol-maleimide reaction.

Materials:

Reduced antibody in degassed PBS, pH 7.4

TAM558 drug-linker

Dimethyl sulfoxide (DMSO)

Reaction Buffer: PBS, pH 7.4, degassed

Procedure:

Prepare a stock solution of TAM558 in DMSO (e.g., 10 mM).

» To the reduced antibody solution, add a molar excess of the TAM558 stock solution. A typical
starting point is a 5 to 10-fold molar excess of TAM558 over the antibody. The final
concentration of DMSO in the reaction mixture should be kept below 10% (v/v).

 Incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight, with gentle
mixing and protected from light.

o To quench the reaction, add a 5-fold molar excess of N-acetylcysteine relative to the TAM558
and incubate for 20 minutes at room temperature.

Protocol 3: Purification of the Antibody-Drug Conjugate

Objective: To remove unconjugated drug-linker and other reaction components from the ADC.
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Materials:
e Crude ADC reaction mixture
 Purification Buffer: PBS, pH 7.4

e Size Exclusion Chromatography (SEC) system and column suitable for antibody purification
(e.g., Superdex 200)

Procedure:
o Equilibrate the SEC column with Purification Buffer.
e Load the crude ADC reaction mixture onto the column.

» Elute the ADC with Purification Buffer, collecting fractions corresponding to the monomeric
antibody peak.

e Pool the fractions containing the purified ADC.
o Determine the concentration of the purified ADC using a spectrophotometer at 280 nm.

« Filter-sterilize the final ADC product using a 0.22 pum filter and store at 4°C for short-term use
or at -80°C for long-term storage.

Protocol 4: Characterization of the Antibody-Drug
Conjugate

Objective: To determine the key quality attributes of the purified ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography
(HIC):

e Principle: HIC separates molecules based on their hydrophobicity. The conjugation of the
hydrophobic TAM558 payload to the antibody increases its hydrophobicity, allowing for the
separation of species with different numbers of conjugated drugs.

e General Procedure:
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o Use a HIC column (e.g., TSKgel Butyl-NPR).

o Employ a decreasing salt gradient (e.g., from high to low ammonium sulfate concentration)
to elute the different ADC species.

o Monitor the elution profile at 280 nm.

o Calculate the average DAR by integrating the peak areas of the different drug-loaded
species.

2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):

e Principle: SEC separates molecules based on their size. This method is used to determine
the percentage of monomeric ADC and to detect the presence of aggregates.

e General Procedure:

Use an SEC column suitable for antibody analysis (e.g., TSKgel G3000SWxI).

[e]

o

Use an isocratic elution with a suitable mobile phase (e.g., PBS).

[¢]

Monitor the elution profile at 280 nm.

Calculate the percentage of monomer and aggregates by integrating the respective peak

[¢]

areas.
3. In Vitro Cytotoxicity Assay:
e Principle: To determine the potency and specificity of the ADC in killing target cells.
o General Procedure:
o Plate target (FAP-positive) and non-target (FAP-negative) cells in 96-well plates.

o Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free TAM558
payload.

o Incubate for a defined period (e.g., 72-120 hours).
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o Assess cell viability using a suitable method (e.g., MTS, CellTiter-Glo).

o Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%).

Conclusion

The TAM558 payload offers a promising avenue for the development of highly potent and
specific ADCs for cancer therapy. The provided application notes and protocols serve as a
comprehensive guide for researchers to successfully conjugate TAM558 to antibodies of
interest and to characterize the resulting ADCs. Careful optimization of the conjugation and
purification steps is crucial to obtain a homogenous and effective therapeutic agent. The in vitro
and in vivo characterization of the ADC will be essential to validate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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